4,4'-Ethane-1,2-diylbis(3-nitroaniline)
Description
4,4'-Ethane-1,2-diylbis(3-nitroaniline) is a nitro-substituted aromatic compound featuring two 3-nitroaniline moieties linked by an ethane-1,2-diyl backbone. The nitro groups at the meta positions on the benzene rings confer strong electron-withdrawing properties, influencing its reactivity and applications in organic synthesis and coordination chemistry . This compound is often synthesized via nitration of its precursor, 4,4'-(ethane-1,2-diyl)dianiline, followed by purification steps .
Properties
CAS No. |
13269-05-1 |
|---|---|
Molecular Formula |
C14H14N4O4 |
Molecular Weight |
302.29 g/mol |
IUPAC Name |
4-[2-(4-amino-2-nitrophenyl)ethyl]-3-nitroaniline |
InChI |
InChI=1S/C14H14N4O4/c15-11-5-3-9(13(7-11)17(19)20)1-2-10-4-6-12(16)8-14(10)18(21)22/h3-8H,1-2,15-16H2 |
InChI Key |
YKBQRKDXOKJDTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])CCC2=C(C=C(C=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Ethane-1,2-diylbis(3-nitroaniline) typically involves the reaction of 3-nitroaniline with ethylene dibromide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of 4,4’-Ethane-1,2-diylbis(3-nitroaniline) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Ethane-1,2-diylbis(3-nitroaniline) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The primary amine groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate, hydrogen peroxide.
Major Products Formed:
Reduction: 4,4’-Ethane-1,2-diylbis(3-aminobenzene).
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 4,4’-Ethane-1,2-diylbis(3-nitrosobenzene) or 4,4’-Ethane-1,2-diylbis(3-nitrobenzene).
Scientific Research Applications
Chemistry: 4,4’-Ethane-1,2-diylbis(3-nitroaniline) is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds and polymers .
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: Research has explored the use of 4,4’-Ethane-1,2-diylbis(3-nitroaniline) derivatives in drug development, particularly as enzyme inhibitors and therapeutic agents .
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4,4’-Ethane-1,2-diylbis(3-nitroaniline) and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, certain derivatives may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The nitro groups can also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
4,4'-(Ethane-1,2-diyl)dianiline (CAS: N/A)
- Structure : Lacks nitro groups; contains two primary amine groups (-NH₂) at the para positions of the benzene rings.
- Synthesis : Produced by reducing 1,2-bis(4-nitrophenyl)ethane using hydrazine hydrate or hydrogen gas with Raney Nickel .
- Reactivity : Acts as a precursor for nitro derivatives and participates in Schiff base formation due to its amine groups .
- Applications : Used in synthesizing coordination complexes (e.g., copper(II) Schiff base complexes) for catalytic or antimicrobial studies .
- Safety : Likely less hazardous than nitro derivatives due to the absence of explosive nitro groups, though specific data are unavailable.
4,4'-(Ethane-1,2-diylbis(oxy))dianiline (CAS: 6052-10-4)
- Structure : Contains ether (-O-) linkages between the ethane backbone and aromatic rings, with para-amine substituents.
- Synthesis: Derived from bis(4-aminophenoxy)ethane, often via nucleophilic substitution reactions .
- Reactivity : Ether linkages enhance flexibility and solubility in polar solvents. The amines enable conjugation in surfactants (e.g., gemini surfactants) .
- Applications: Used in surface-active agents and polymer synthesis.
- Differentiation : The oxygen bridges reduce electron-withdrawing effects compared to nitro groups, favoring applications requiring moderate reactivity .
4,4'-Ethylenedianiline (CAS: 621-95-4)
- Structure: Ethane-linked para-aminophenyl groups without substituents.
- Synthesis : Prepared via condensation of p-nitrobenzaldehyde followed by reduction .
- Reactivity : Primary amines facilitate polymerization and cross-linking in epoxy resins.
- Applications : Industrial use in polymers and adhesives. Higher thermal stability compared to nitro analogs due to the absence of destabilizing nitro groups .
H₂BuEtP Chelating Agent
- Structure : {4,4'-[Ethane-1,2-diylbis(azan-1-ylidene)]}bis(5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-ol), a Schiff base with ethane-linked azomethine groups.
- Reactivity: Forms stable complexes with transition metals (e.g., Fe²⁺) due to imine and hydroxyl donor sites .
- Applications : Efficient in solvent extraction of iron from aqueous solutions, achieving >90% extraction under optimized conditions .
- Comparison : The target compound’s nitro groups reduce basicity and metal-binding affinity compared to H₂BuEtP’s hydroxyl and imine groups.
Key Comparative Data
| Property | 4,4'-Ethane-1,2-diylbis(3-nitroaniline) | 4,4'-(Ethane-1,2-diyl)dianiline | 4,4'-(Ethane-1,2-diylbis(oxy))dianiline | H₂BuEtP |
|---|---|---|---|---|
| Functional Groups | 3-nitroaniline | Para-amine | Para-amine, ether linkages | Azomethine, hydroxyl |
| Electron Effects | Strong electron-withdrawing | Electron-donating | Moderate electron-donating | Electron-donating (imine) |
| Primary Applications | Precursor for explosives, dyes | Coordination complexes | Surfactants, polymers | Metal chelation |
| Safety Profile | Likely explosive; requires caution | Less hazardous | Limited hazard data | Low acute toxicity |
Research Findings and Implications
- Synthetic Utility : The nitro groups in 4,4'-Ethane-1,2-diylbis(3-nitroaniline) make it a critical intermediate for energetic materials but limit its use in metal coordination compared to amine or Schiff base analogs .
- Thermal Stability : Ethylenedianiline derivatives without nitro groups exhibit higher thermal stability, favoring industrial polymer applications .
- Metal Extraction Efficiency: Schiff base analogs like H₂BuEtP outperform nitro derivatives in metal chelation due to superior donor atom availability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
